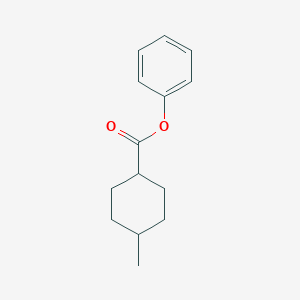

Phenyl 4-methylcyclohexane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phenyl 4-methylcyclohexane-1-carboxylate is a chemical compound belonging to the class of esters. It is known for its applications in various fields such as medical research, environmental research, and industrial research. The compound is characterized by its unique structure, which includes a phenyl group attached to a 4-methylcyclohexane ring via a carboxylate linkage.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4-methylcyclohexane-1-carboxylate typically involves the esterification of 4-methylcyclohexane-1-carboxylic acid with phenol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Phenyl 4-methylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products:

Oxidation: 4-methylcyclohexane-1-carboxylic acid.

Reduction: 4-methylcyclohexane-1-methanol.

Substitution: Various substituted phenyl derivatives depending on the reagent used.

Applications De Recherche Scientifique

Phenyl 4-methylcyclohexane-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of polymers, resins, and other industrial materials.

Mécanisme D'action

The mechanism of action of Phenyl 4-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The phenyl group can interact with aromatic receptors, influencing biological activity.

Comparaison Avec Des Composés Similaires

Phenyl 4-methylcyclohexane-1-carboxylate can be compared with other similar compounds such as:

Phenyl cyclohexane-1-carboxylate: Lacks the methyl group, resulting in different chemical properties.

Phenyl 4-ethylcyclohexane-1-carboxylate: The ethyl group introduces additional steric hindrance, affecting reactivity.

Phenyl 4-hydroxycyclohexane-1-carboxylate: The hydroxyl group increases polarity and hydrogen bonding potential.

The uniqueness of this compound lies in its specific structural features, which influence its reactivity and applications in various fields .

Activité Biologique

Phenyl 4-methylcyclohexane-1-carboxylate (PMCC) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

PMCC is characterized by its unique structure, which includes a phenyl group attached to a cyclohexane ring with a carboxylate functional group. The molecular formula is C12H16O2, and its structure can be represented as follows:

The biological activity of PMCC can be attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may function as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. Research indicates that PMCC can affect the conformational states of proteins, thereby modulating their activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of PMCC. For instance, it has been shown to exhibit significant inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for PMCC against selected pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that PMCC possesses moderate antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

In vitro cytotoxicity studies have demonstrated that PMCC exhibits selective cytotoxicity towards certain cancer cell lines. A recent study assessed the effects of PMCC on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 22 |

The IC50 values suggest that PMCC may induce apoptosis in these cancer cells, although further mechanistic studies are required to elucidate the pathways involved.

Case Studies and Research Findings

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that PMCC analogs showed enhanced anticancer activity compared to standard treatments like doxorubicin. The mechanism was linked to the induction of oxidative stress in cancer cells, leading to apoptosis.

- Toxicological Assessment : Research evaluating the toxicological profile of PMCC revealed low toxicity in mammalian systems, with no significant adverse effects observed in animal models at therapeutic doses. This is promising for its potential use in clinical applications.

- Enzyme Interaction Studies : Investigations into the interaction of PMCC with cytochrome P450 enzymes indicated that it could serve as a modulator for drug metabolism, potentially affecting the pharmacokinetics of co-administered drugs.

Propriétés

IUPAC Name |

phenyl 4-methylcyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-11-7-9-12(10-8-11)14(15)16-13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDYNVVHAQTPQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C(=O)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595821 |

Source

|

| Record name | Phenyl 4-methylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1711-34-8 |

Source

|

| Record name | Phenyl 4-methylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.